molecular formula C₂¹³C₆D₄O₃ B1153769 Phthalic Anhydride (Phenyl-13C6, D4)

Phthalic Anhydride (Phenyl-13C6, D4)

Cat. No.: B1153769
M. Wt: 158.1
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Description

Nomenclature and Structural Identification

The systematic nomenclature of Phthalic Anhydride (Phenyl-13C6, D4) follows established conventions for isotopically labeled compounds, incorporating specific designations for both carbon-13 and deuterium substitutions. According to the International Union of Pure and Applied Chemistry naming system, this compound is formally designated as 4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione, which precisely indicates the positions of deuterium substitution within the molecular framework. The phenyl-13C6 designation specifies that all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes, while the D4 notation indicates the presence of four deuterium atoms replacing hydrogen atoms in the aromatic ring structure. The compound is also known by several synonyms including 1,3-Isobenzofurandione (Phenyl-13C6, D4), 1,2-Benzenedicarboxylic anhydride (Phenyl-13C6, D4), and 2-Benzofuran-1,3-dione (Phenyl-13C6, D4), reflecting its relationship to the parent phthalic anhydride structure.

The molecular structure of Phthalic Anhydride (Phenyl-13C6, D4) can be represented by multiple molecular formula notations, depending on the specific emphasis placed on isotopic labeling. The most commonly cited molecular formula is C₂¹³C₆D₄O₃, which clearly distinguishes between the two unlabeled carbon atoms in the anhydride functional group and the six carbon-13 labeled carbon atoms in the benzene ring. Alternative representations include ¹³C₆C₂D₄O₃ and ¹³C₆C₂H₄O₃ when emphasizing different aspects of the isotopic composition. The molecular weight of this compound is reported as 158.096 daltons for the anhydride form, representing an increase from the standard phthalic anhydride molecular weight of 148.117 daltons due to the incorporation of heavier isotopes. The accurate mass determination is crucial for mass spectrometry applications, where the mass shift provides a diagnostic signature for tracking labeled compounds in complex reaction mixtures.

Table 1: Structural Identification Parameters of Phthalic Anhydride (Phenyl-13C6, D4)

Parameter Value Source
IUPAC Name 4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione
Molecular Formula C₂¹³C₆D₄O₃
Alternative Formula ¹³C₆C₂D₄O₃
Molecular Weight 158.096 daltons
CAS Number 1173019-01-6
Isotopic Purity 99 atom % ¹³C

The structural confirmation of Phthalic Anhydride (Phenyl-13C6, D4) relies heavily on advanced spectroscopic techniques that can distinguish between isotopically labeled and unlabeled positions within the molecule. The InChI (International Chemical Identifier) string for this compound provides a comprehensive description of its connectivity and isotopic composition: InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1+1D,2+1D,3+1D,4+1D,5+1,6+1. This standardized representation enables precise communication of the compound's structure across different chemical databases and software platforms. The corresponding SMILES (Simplified Molecular Input Line Entry System) notation [2H][13C]1=13C[2H] provides an alternative linear representation that explicitly shows the isotopic substitutions. These standardized structural representations are essential for computational chemistry applications and database searches involving isotopically labeled compounds.

Historical Development of Isotopically Labeled Phthalic Anhydride Derivatives

The development of isotopically labeled phthalic anhydride derivatives represents a significant milestone in the evolution of analytical chemistry and spectroscopic research methodologies. The foundation for this advancement was established with the discovery of deuterium by American chemist Harold Urey in 1931, an achievement that earned him the Nobel Prize in Chemistry in 1934. Urey's pioneering work in isotope separation and concentration techniques provided the fundamental knowledge necessary for the subsequent development of deuterated compounds. The name deuterium, derived from the Greek word "deuteros" meaning "second," reflects its position as the second stable isotope of hydrogen, containing one proton and one neutron in its nucleus. This discovery opened new possibilities for chemical research by providing a means to trace molecular pathways and study reaction mechanisms through isotopic substitution.

The specific development of carbon-13 labeled compounds followed the broader understanding of nuclear magnetic resonance phenomena and the recognition that carbon-13, despite its low natural abundance of approximately 1.1%, could serve as a powerful probe for molecular structure determination. The application of carbon-13 nuclear magnetic resonance spectroscopy became widely adopted for characterizing organic and organometallic compounds due to its ability to provide detailed structural information with greater sensitivity to chemical structure differences compared to proton nuclear magnetic resonance. The combination of carbon-13 and deuterium labeling in phthalic anhydride derivatives represents a sophisticated approach to creating analytical standards that can be distinguished from their natural abundance counterparts through multiple spectroscopic techniques.

Table 2: Historical Milestones in Isotopic Labeling Development

Year Milestone Significance Reference
1931 Discovery of deuterium by Harold Urey Established foundation for deuterium labeling
1934 Nobel Prize awarded to Urey Recognition of isotope research importance
1836 First synthesis of phthalic anhydride by Auguste Laurent Established parent compound chemistry
1933 First samples of pure heavy water prepared Enabled deuterium incorporation techniques

The evolution of isotopically labeled phthalic anhydride derivatives has been closely linked to advances in synthetic organic chemistry and isotope incorporation methodologies. The parent compound, phthalic anhydride, was first reported in 1836 by Auguste Laurent through the oxidation of naphthalene tetrachloride, providing the fundamental chemical framework for subsequent isotopic modifications. Early procedures for phthalic anhydride synthesis involved liquid-phase mercury-catalyzed oxidation of naphthalene, which was later replaced by more efficient vanadium pentoxide-catalyzed gas-phase reactions. The development of modern isotopic labeling techniques required significant advances in both synthetic methodology and isotope production capabilities, ultimately enabling the precise incorporation of multiple isotopic labels within complex organic molecules.

The commercial availability of Phthalic Anhydride (Phenyl-13C6, D4) represents the culmination of decades of research in isotopic labeling techniques and spectroscopic applications. The compound is now routinely produced with high isotopic purity, typically achieving 99 atom % carbon-13 enrichment and precise deuterium substitution patterns. This level of isotopic enrichment requires sophisticated synthetic approaches and purification techniques to ensure the integrity of the labeled positions throughout the synthesis process. The development of such compounds has been driven by the increasing demand for analytical standards in pharmaceutical research, environmental monitoring, and fundamental chemical research applications.

Significance of Carbon-13 and Deuterium Labeling in Chemical Research

The incorporation of carbon-13 and deuterium isotopes into phthalic anhydride creates a powerful analytical tool that significantly enhances the precision and accuracy of chemical research methodologies. Carbon-13 nuclear magnetic resonance spectroscopy benefits tremendously from isotopic labeling because the natural abundance of carbon-13 is only approximately 1.1%, making detection of specific carbon environments challenging in complex molecular systems. By incorporating carbon-13 at specific positions within the phthalic anhydride framework, researchers can obtain enhanced signal intensity and resolution for those particular carbon atoms, enabling detailed structural analysis and monitoring of chemical transformations. The isotopic labeling approach is particularly valuable in studies involving reaction mechanisms, where the fate of specific carbon atoms can be tracked throughout complex synthetic sequences.

Deuterium labeling provides complementary analytical advantages through its distinct nuclear magnetic resonance properties and mass spectrometric behavior. Deuterium has a nuclear spin quantum number of one, compared to the spin quantum number of one-half for hydrogen, resulting in different nuclear magnetic resonance characteristics that can be exploited for structural determination. The mass difference between deuterium and hydrogen (approximately one dalton per substitution) creates distinctive mass spectrometric signatures that enable precise identification and quantification of labeled compounds in complex mixtures. This mass shift phenomenon is particularly valuable in metabolic studies and reaction monitoring applications where trace amounts of labeled compounds must be detected and quantified accurately.

Table 3: Comparative Properties of Isotopic Labels in Phthalic Anhydride (Phenyl-13C6, D4)

Isotope Natural Abundance Nuclear Spin Mass Difference Primary Application
¹³C 1.1% 1/2 +1.003 Da Nuclear magnetic resonance spectroscopy
²H (Deuterium) 0.0156% 1 +1.006 Da Mass spectrometry and nuclear magnetic resonance
¹H (Protium) 99.98% 1/2 Reference Standard spectroscopic reference

The analytical applications of Phthalic Anhydride (Phenyl-13C6, D4) extend beyond simple structural identification to encompass sophisticated mechanistic studies and quantitative analysis protocols. In nuclear magnetic resonance spectroscopy, the compound serves as an internal standard or reference material that can be distinguished from unlabeled compounds through its unique spectroscopic signature. The enhanced precision afforded by isotopic labeling enables researchers to conduct detailed kinetic studies, investigate reaction pathways, and optimize synthetic procedures with unprecedented accuracy. Mass spectrometry applications benefit from the distinct mass spectral fragmentation patterns exhibited by the labeled compound, allowing for selective detection and quantification even in the presence of structurally similar unlabeled materials.

The significance of isotopic labeling in chemical research extends to fundamental studies of molecular dynamics and chemical bonding. Carbon-13 dipolar nuclear magnetic resonance spectroscopy has been successfully employed to investigate the structural parameters of reactive intermediates, as demonstrated in studies of matrix-isolated ortho-benzyne-1,2-carbon-13₂ generated from isotopically labeled phthalic anhydride precursors. These investigations provide direct experimental evidence for bond lengths and molecular geometries that are difficult to obtain through conventional analytical methods. The ability to generate reactive intermediates from isotopically labeled precursors and subsequently analyze their structures through advanced spectroscopic techniques represents a powerful approach to understanding fundamental chemical processes.

Properties

Molecular Formula

C₂¹³C₆D₄O₃

Molecular Weight

158.1

Synonyms

1,3-Isobenzofurandione (Phenyl-13C6, D4);  1,2-Benzenedicarboxylic anhydride (Phenyl-13C6, D4);  1,3-Phthalandione (Phenyl-13C6, D4);  2-Benzofuran-1,3-dione (Phenyl-13C6, D4);  Araldite HT 901(Phenyl-13C6, D4);  ESEN (Phenyl-13C6, D4);  HT 901 (Phenyl-13C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Phthalic anhydride is widely used as a reagent in organic synthesis. It acts as a precursor for various phthalate esters, which are essential in the production of plastics and resins. The labeled variant (Phenyl-13C6, D4) is particularly useful for tracing pathways in synthetic reactions due to its distinct mass characteristics.

Mass Spectrometry

The incorporation of stable isotopes such as carbon-13 and deuterium into phthalic anhydride facilitates advanced mass spectrometric analyses. These analyses are crucial for:

  • Quantitative Metabolomics : Tracking metabolic pathways in biological systems.
  • Environmental Studies : Understanding the fate of pollutants through isotopic labeling.

Case Study Example : A study utilized Phenyl-13C6, D4 to trace the metabolic pathways of phthalates in human cell lines, revealing insights into their biotransformation and potential toxicity .

Proteomics

Phthalic anhydride's ability to modify proteins through haptenation has implications in proteomics. The reaction with lysine residues allows researchers to study protein interactions and modifications under physiological conditions.

Case Study Example : Research employing high-resolution magic angle spinning nuclear magnetic resonance (HRMAS NMR) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated the rapid reactivity of phthalic anhydride with reconstructed human epidermis, leading to the identification of modified proteins .

Industrial Applications

Phthalic anhydride is predominantly used in the production of plasticizers for polyvinyl chloride (PVC), enhancing flexibility and durability. Its applications extend to:

  • Polyester Resins : Used in coatings and adhesives.
  • Pigments and Dyes : Serving as intermediates in dye synthesis.
ApplicationDescription
PlasticizersEnhances flexibility in PVC
Polyester ResinsUsed in coatings and adhesives
PigmentsIntermediate for dye production

Environmental Impact

The use of phthalic anhydride raises environmental concerns due to its potential toxicity and allergenic properties. Research indicates that exposure can lead to respiratory sensitization and skin irritation . The isotopic variant aids in studying environmental degradation processes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 148.12 g/mol (unlabeled); isotopic variants exhibit higher masses due to $^{13}\text{C}$ and deuterium substitution .
  • Melting Point : 404 K (unlabeled) .
  • Reactivity : Hydrolyzes to phthalic acid in aqueous environments; reacts with alcohols and amines to form esters and amides, respectively .

Comparison with Similar Compounds

Maleic Anhydride (MA)

Structure : Cyclic five-membered anhydride with two conjugated double bonds ($ \text{C}4\text{H}2\text{O}_3 $).
Key Differences :

  • Reactivity : MA’s strained ring enhances reactivity in Diels-Alder reactions and copolymerization (e.g., with styrene) .
  • Applications :
    • Polymers : Production of maleated polypropylene for improved adhesion .
    • Renewable Chemistry : Biomass-derived furan and MA synthesize phthalic anhydride .
  • Toxicity : Higher acute toxicity compared to PA; respiratory irritant .
Property Phthalic Anhydride (PA) Maleic Anhydride (MA)
Molecular Weight 148.12 g/mol 98.06 g/mol
Melting Point 404 K 326 K
Boiling Point 557–558 K 475 K
Primary Use Plasticizers, alkyd resins Copolymers, adhesives

Trimellitic Anhydride (TMA)

Structure : Benzene ring with three carboxylic acid groups, one forming an anhydride ($ \text{C}9\text{H}4\text{O}_5 $).
Key Differences :

  • Applications : High-performance coatings, electrical insulation materials .
  • Health Effects : Potent respiratory sensitizer; occupational exposure linked to asthma .
Property Phthalic Anhydride (PA) Trimellitic Anhydride (TMA)
Molecular Weight 148.12 g/mol 192.12 g/mol
Melting Point 404 K 432 K
Key Functional Groups Two anhydrides One anhydride, two acids

Hexahydrophthalic Anhydride (HHPA)

Structure : Hydrogenated PA derivative with a cyclohexane ring ($ \text{C}8\text{H}{10}\text{O}_3 $).
Key Differences :

  • Reactivity : Reduced aromaticity lowers reactivity, favoring epoxy curing without yellowing .
  • Applications : Light-stable coatings, electronics encapsulation .
Property Phthalic Anhydride (PA) Hexahydrophthalic Anhydride (HHPA)
Aromaticity Aromatic Non-aromatic (cyclohexane)
Viscosity Solid at RT Liquid at RT
UV Stability Prone to degradation High stability

Phthalic Acid

Structure : Hydrolyzed form of PA ($ \text{C}8\text{H}6\text{O}_4 $).
Key Differences :

  • Toxicity : Lower acute toxicity; PA’s inhalation hazards absent .
  • Applications : Direct substitution by PA in industrial processes due to cost efficiency .
Property Phthalic Anhydride (PA) Phthalic Acid
Functional Groups Anhydride Two carboxylic acids
Hydrolysis Forms phthalic acid Stable in water
Industrial Preference Preferred for reactivity Limited use

Research and Regulatory Considerations

  • Isotopic Variants : Phthalic Anhydride (Phenyl-13C6, D4) is made-to-order with restricted shelf life; requires specialized handling .
  • Toxicity Profile : PA’s inhalation risks necessitate occupational exposure limits (e.g., 20 μg/m³ REL in the U.S.) .
  • Environmental Impact : PA releases reported in industrial settings (e.g., 90 kg in Canada, 2017) .

Q & A

Q. What standardized methods are used to synthesize phthalic anhydride derivatives in academic research?

Phthalic anhydride derivatives, such as esters and phthalimides, are typically synthesized via nucleophilic acyl substitution. For example:

  • Ester synthesis : React phthalic anhydride with alcohols (e.g., 3-phenylprop-2-en-1-ol) under acidic or basic catalysis. Butylstannoic acid may serve as a catalyst for transesterification .
  • Phthalimide preparation : Condense phthalic anhydride with amines (e.g., aniline derivatives) in refluxing toluene, followed by purification via recrystallization .
    Key validation : Confirm product identity using IR spectroscopy (e.g., carbonyl stretches at ~1770 cm⁻¹ and ~1850 cm⁻¹) and ¹³C NMR to verify isotopic labeling integrity .

Q. How is the purity of phthalic anhydride determined experimentally, and what factors influence measurement uncertainty?

Gas chromatography (GC) is the gold standard for purity determination, as per GB/T 15336-2013. Methodological steps include:

Sample preparation : Dissolve phthalic anhydride in a volatile solvent (e.g., acetone).

Calibration : Use internal standards (e.g., n-alkanes) with known retention indices.

Uncertainty sources :

  • Solvent volume (largest contributor, ~60% of total uncertainty).
  • Response factor variability (due to detector sensitivity drift).
  • Sample mass measurement errors (balance precision) .
    Recommendation : Perform triplicate injections and apply correction factors for solvent evaporation losses.

Advanced Research Questions

Q. How do isotopic labels (¹³C6, D4) in phthalic anhydride affect its reactivity and analytical characterization?

Isotopic labeling introduces unique challenges and opportunities:

  • Reactivity : Deuterium (D) labeling may alter reaction kinetics due to kinetic isotope effects (KIE), particularly in proton-transfer steps (e.g., hydrolysis). For example, D4 labeling could slow hydrolysis rates by up to 30% compared to unlabeled analogs .
  • Analytical methods :
    • ¹³C NMR : Enables tracking of labeled phenyl groups (e.g., distinct shifts at ~125–135 ppm for ¹³C-enriched aromatic carbons) .
    • Mass spectrometry (MS) : Use high-resolution MS to distinguish isotopic clusters and confirm deuteration levels .
      Practical tip : Optimize reaction conditions (e.g., solvent polarity, temperature) to mitigate isotopic scrambling during synthesis.

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of vaporization) for phthalic anhydride?

Discrepancies in reported values (e.g., ΔvapH ranging from 52.1 to 63.9 kJ/mol) arise from methodological differences:

MethodΔvapH (kJ/mol)Temperature Range (K)Reference
Static vapor pressure52.1407–558
Gas saturation63.9 ± 2.5411–450
Resolution strategy :
  • Cross-validate using advanced techniques like differential scanning calorimetry (DSC) for ΔsubH measurements.
  • Account for impurities by coupling GC with thermal analysis (e.g., TGA-FTIR) .

Q. What methodologies are recommended for tracking environmental degradation of isotopically labeled phthalic anhydride in experimental systems?

To study environmental fate:

Hydrolysis kinetics : Monitor labeled compound hydrolysis (half-life = ~24.8 min at 25.1°C) via LC-MS, quantifying deuterated phthalic acid byproducts .

Photodegradation : Simulate atmospheric conditions using UV reactors; measure hydroxyl radical reaction rates (estimated half-life = 54.6 days) via GC-MS .

Partitioning studies : Use ¹³C-labeled phthalic anhydride to trace adsorption/desorption in soil-water systems via isotope ratio mass spectrometry (IRMS) .

Q. How should researchers design experiments to investigate isotopic effects in phthalic anhydride’s solid-state phase transitions?

Leverage thermodynamic and spectroscopic tools:

  • DSC : Measure melting points (Tfus = 404 ± 3 K) and compare labeled vs. unlabeled compounds to detect isotopic shifts .
  • X-ray diffraction (XRD) : Analyze crystal structure changes induced by deuterium substitution.
  • IR spectroscopy : Identify hydrogen/deuterium bonding differences in anhydride dimers (e.g., shifts in O–H/O–D stretches) .
    Data interpretation : Use computational modeling (DFT) to correlate experimental findings with isotopic mass effects.

Methodological Best Practices

  • Reproducibility : Document solvent purity, instrument calibration protocols, and environmental controls (e.g., humidity for hydrolysis studies) .
  • Data presentation : Include raw datasets in appendices and processed data (e.g., corrected GC peaks, NMR integrals) in main text .
  • Error analysis : Quantify uncertainties using propagation models (e.g., ISO/IEC Guide 98-3) and report confidence intervals .

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